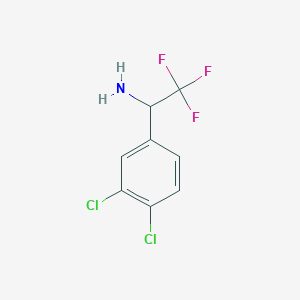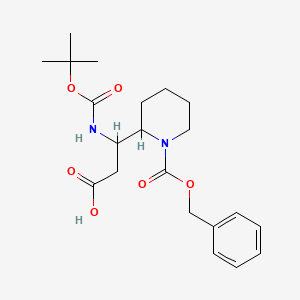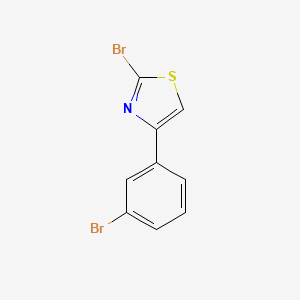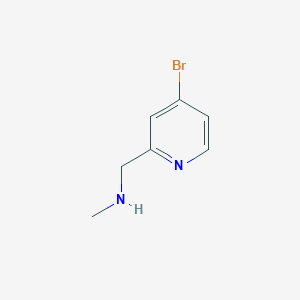
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
概要
説明
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine, also known as 3,4-CTMP, is a synthetic compound that belongs to the class of phenyltropanes. It has gained significant attention in the scientific community due to its potential use in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
作用機序
The mechanism of action of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which enhances cognitive performance and arousal. Moreover, 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has been shown to bind to the dopamine transporter, which further enhances the effect of dopamine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine are dose-dependent. At low doses, it has been shown to improve cognitive performance and reduce symptoms of ADHD and narcolepsy. However, at high doses, it can cause adverse effects such as anxiety, agitation, and insomnia. Moreover, chronic use of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has been associated with the development of tolerance and dependence.
実験室実験の利点と制限
The advantages of using 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine in lab experiments include its high purity level, well-defined mechanism of action, and potential use in the treatment of neurological disorders. However, the limitations include its potential for abuse, adverse effects at high doses, and the development of tolerance and dependence with chronic use.
将来の方向性
Several future directions for the research on 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine can be identified. Firstly, further studies are needed to investigate the long-term effects of chronic use of the compound. Secondly, the potential use of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine in the treatment of other neurological disorders should be explored. Thirdly, the development of safer and more effective compounds with similar mechanisms of action should be pursued. Lastly, the potential for the use of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine in combination with other drugs for the treatment of neurological disorders should be investigated.
Conclusion
In conclusion, 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of ADHD and narcolepsy. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications. The mechanism of action involves the inhibition of the reuptake of dopamine and norepinephrine in the brain, which enhances cognitive performance and arousal. However, the compound has limitations such as potential for abuse, adverse effects at high doses, and the development of tolerance and dependence with chronic use. Further research is needed to investigate the long-term effects of chronic use, the potential use in the treatment of other neurological disorders, and the development of safer and more effective compounds.
科学的研究の応用
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in attention and arousal. Several studies have reported that 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine improves cognitive performance and reduces symptoms of ADHD and narcolepsy. Moreover, it has been suggested that 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine may have potential use in the treatment of other neurological disorders, such as depression and anxiety.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAQDAHAPUCCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230504 | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine | |
CAS RN |
886369-74-0 | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294018.png)
![2,5-dimethoxy-4-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294026.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B3294029.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B3294036.png)


![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)





![(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B3294115.png)
